a common name for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
a common name for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
An In-depth Technical Guide on L-Fructose
Abstract
This technical guide provides a comprehensive overview of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as L-Fructose.[1][2][3] As the L-isomer of the more common D-Fructose, L-Fructose is a monosaccharide of significant interest to researchers, scientists, and drug development professionals.[2][3] This document details its biochemical properties, metabolic pathways, and associated signaling cascades. It presents quantitative data in structured tables, outlines detailed experimental protocols for its study, and uses visualizations to illustrate complex biological processes. The guide aims to serve as a core resource for understanding the role of L-Fructose in biological systems and its potential implications in health and disease.
Introduction and Physicochemical Properties
L-Fructose is the L-enantiomer of fructose, a ketohexose sugar. While D-Fructose is abundant in nature, found in fruits, honey, and as a component of sucrose, L-Fructose is a rare sugar. However, its unique properties and metabolic fate make it a subject of research. The compound is a white, water-soluble, crystalline powder. Its chemical behavior is dictated by its ketone functional group and multiple hydroxyl groups, allowing it to undergo reactions such as oxidation, reduction, esterification, and glycosidic bond formation.
Table 1: Physicochemical Properties of L-Fructose
| Property | Value | Reference |
| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 7776-48-9 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101-103 °C | |
| Purity (typical) | min 95% by HPLC | |
| Storage | 2°C - 8°C or Refrigerator |
Fructolysis: The Metabolism of Fructose
Fructose metabolism, or fructolysis, occurs primarily in the liver, with the small intestine and kidneys also playing significant roles. Unlike glucose, fructose metabolism is not tightly regulated by hormones like insulin and bypasses the key rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). This leads to a rapid and unrestricted flux of fructose-derived carbons into downstream metabolic pathways.
The primary steps of fructolysis in the liver are:
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Phosphorylation: Fructokinase (or ketohexokinase, KHK) phosphorylates fructose to fructose-1-phosphate (F-1-P), trapping it within the cell. This step leads to a depletion of intracellular phosphate and ATP.
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Cleavage: Aldolase B cleaves F-1-P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
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Further Phosphorylation: Triokinase phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).
Both DHAP and G3P can then enter glycolysis, gluconeogenesis (for glucose or glycogen synthesis), or the lipid synthesis pathway. About 29% - 54% of ingested fructose is converted to glucose in the liver, about 25% is converted to lactate, and 15% - 18% is converted to glycogen.
Fructose-Mediated Signaling Pathways
Fructose and its metabolites are not just metabolic intermediates; they also function as signaling molecules that regulate gene expression and cellular processes.
Regulation of Lipogenesis via ChREBP and SREBP1c
The high flux of fructolysis provides abundant substrate for de novo lipogenesis (DNL). Fructose metabolism activates key transcription factors that upregulate the expression of lipogenic enzymes. These include:
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Carbohydrate Response Element-Binding Protein (ChREBP): A key regulator of glycolytic and lipogenic gene expression.
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Sterol Regulatory Element-Binding Protein 1c (SREBP1c): A master regulator of fatty acid and triglyceride synthesis.
Activation of these factors contributes to increased hepatic fat content (steatosis) and elevated circulating triglycerides, which are risk factors for metabolic diseases.
Activation of the MTOR Signaling Pathway
In certain cell types, such as porcine trophectoderm cells, fructose has been shown to activate the mammalian target of rapamycin (MTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Fructose metabolism via the hexosamine biosynthesis pathway (HBP) appears to mediate this effect, leading to the phosphorylation and activation of downstream MTOR targets like RPS6K and EIF4EBP1. This signaling role is crucial for processes like conceptus development in some species.
Quantitative Data Summary
The following tables summarize key quantitative data related to fructose metabolism and consumption from various studies.
Table 2: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells
| Metabolite | Production Rate (nmol/h/10⁶ cells) |
| Deuterated Lactate | 15.6 ± 1.2 |
| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |
| Deuterated Alanine | 1.8 ± 0.3 |
| Deuterated Water (HDO) | 25.3 ± 3.1 |
| Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR. |
Table 3: Fructose Consumption in the U.S. Population (NHANES III, 1988-1994)
| Population Group | Mean Fructose Consumption ( g/day ) | % of Total Caloric Intake |
| Overall (≥ 2 years) | 54.7 | 10.2% |
| Adolescents (12-18 years) | 72.8 | 12.1% |
Table 4: Metabolic Fate of Ingested Fructose
| Metabolic Product | Percentage of Ingested Fructose |
| Glucose | 29% - 54% |
| Lactate | ~25% |
| Glycogen | 15% - 18% |
| Plasma Triglyceride | < 1% |
Experimental Protocols
Protocol: Tracing Fructose Metabolism with Stable Isotope Labeling and NMR Spectroscopy
This protocol details a method for tracing the metabolic fate of fructose using a deuterated fructose analog (e.g., D-Fructose-d-2) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To identify and quantify downstream deuterated metabolites of fructose, providing a dynamic view of metabolic fluxes.
Materials:
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Cell culture (e.g., HepG2 cells)
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Culture medium containing a known concentration of deuterated fructose (e.g., 10 mM [6,6′-²H₂]fructose)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Pre-chilled (-20°C) 80% (v/v) methanol/water solution
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Chloroform
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Deuterated NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) with internal standard (e.g., TSP)
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NMR spectrometer
Methodology:
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Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard medium with the medium containing D-Fructose-d-2. c. Incubate cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the time-course of metabolite production.
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Quenching and Metabolite Extraction (Intracellular): a. Quickly wash the cell monolayer twice with ice-cold PBS. b. Immediately quench metabolism by adding the pre-chilled methanol/water solution. c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Perform a three-phase extraction by adding chloroform (a common ratio is methanol:chloroform:water of 2:2:1.8 v/v/v). e. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the upper aqueous phase, which contains polar metabolites. g. Dry the aqueous extract using a vacuum concentrator.
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NMR Sample Preparation: a. Reconstitute the dried metabolite extracts in a known volume of deuterated NMR buffer containing an internal standard. b. Filter the sample through a 0.22 µm filter. c. Transfer the filtered sample to a 5 mm NMR tube.
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Data Acquisition and Analysis: a. Acquire NMR spectra on a high-field spectrometer. b. Process the data (Fourier transformation, phasing, baseline correction). c. Identify deuterated metabolites based on their chemical shifts. d. Quantify metabolite concentrations by integrating peak areas relative to the internal standard.
Protocol Summary: Spectrophotometric Analysis of Fructose
A spectrophotometric method has been developed for the determination of fructose. The method is based on the oxidation of the sugar with zero-valent iron powder in an acidic aqueous solution, followed by complexation of the by-products with 2-thiobarbituric acid. The resulting complex can be monitored by UV-Vis spectroscopy. The method has a detection limit of 13 µM for fructose and has been validated for use in fruit juices.
Protocol Summary: HPLC Analysis of Fructose
High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying sugars. For fructose and glucose analysis, a common setup involves:
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Column: A cation exchange column, such as a Phenomenex RNM-Carbohydrate Na+ column.
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Mobile Phase: Deionized water.
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Detector: A Differential Refractometer.
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Temperature: The column is typically maintained at an elevated temperature (e.g., 80°C) to improve separation. This method allows for the accurate determination of fructose-to-glucose ratios in various samples, including syrups and biological fluids.
Relevance in Disease and Drug Development
The unique, unregulated metabolism of fructose has significant implications for health, making it a topic of interest for drug development.
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Metabolic Diseases: Excessive fructose consumption is linked to the development of obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia. Its ability to rapidly drive de novo lipogenesis in the liver is a key mechanism.
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Diabetic Complications: Fructose can accelerate the formation of advanced glycation end-products (AGEs) more than glucose, which are implicated in the long-term complications of diabetes. It may also enhance oxidative stress and lipid peroxidation.
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Therapeutic Targets: The enzymes in the fructolytic pathway, particularly fructokinase (KHK), are being explored as therapeutic targets. Inhibiting KHK could potentially mitigate the harmful metabolic effects of dietary fructose, offering a novel approach to treating metabolic diseases.
Conclusion
L-Fructose, though a rare sugar, provides a valuable model for understanding the broader implications of fructose metabolism. Its rapid, unregulated processing in the liver distinguishes it from glucose and links it to significant metabolic and signaling outcomes. The pathways of fructolysis and fructose-mediated signaling are deeply intertwined with the regulation of lipid and carbohydrate homeostasis. For researchers and drug development professionals, understanding these technical details—from quantitative metabolic fluxes to the specific experimental protocols used for their measurement—is critical for addressing the growing health challenges associated with high dietary fructose intake and for developing novel therapeutic interventions targeting these pathways.
